2-(3-chlorophenoxy)-N-(4-methoxyphenyl)acetamide
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Overview
Description
2-(3-chlorophenoxy)-N-(4-methoxyphenyl)acetamide is an organic compound with a complex structure, featuring both chlorophenoxy and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenoxy)-N-(4-methoxyphenyl)acetamide typically involves the following steps:
Formation of 3-chlorophenoxyacetic acid: This can be achieved by reacting 3-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Amidation Reaction: The 3-chlorophenoxyacetic acid is then reacted with 4-methoxyaniline in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the desired acetamide.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the nitro group if present, converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using halogens in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted aromatic compounds depending on the specific reaction conditions.
Scientific Research Applications
Chemistry
In chemistry, 2-(3-chlorophenoxy)-N-(4-methoxyphenyl)acetamide is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound can be used to study the effects of chlorophenoxy and methoxyphenyl groups on biological systems. It may serve as a model compound for understanding the interactions of similar structures with biological targets.
Medicine
Potential medicinal applications include its use as a lead compound in the development of new drugs. Its structure suggests it could interact with specific enzymes or receptors, making it a candidate for further pharmacological studies.
Industry
In industry, this compound can be used in the production of specialty chemicals, including agrochemicals and pharmaceuticals. Its synthesis and reactions can be optimized for large-scale production.
Mechanism of Action
The mechanism by which 2-(3-chlorophenoxy)-N-(4-methoxyphenyl)acetamide exerts its effects depends on its interaction with molecular targets. For instance, it may inhibit specific enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenoxy)-N-(4-methoxyphenyl)acetamide
- 2-(3-chlorophenoxy)-N-(3-methoxyphenyl)acetamide
- 2-(3-bromophenoxy)-N-(4-methoxyphenyl)acetamide
Uniqueness
2-(3-chlorophenoxy)-N-(4-methoxyphenyl)acetamide is unique due to the specific positioning of the chlorophenoxy and methoxyphenyl groups. This unique arrangement can influence its chemical reactivity and biological activity, distinguishing it from similar compounds with different substituent positions or different halogen atoms.
By understanding these aspects, researchers can better utilize this compound in various scientific and industrial applications.
Properties
IUPAC Name |
2-(3-chlorophenoxy)-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3/c1-19-13-7-5-12(6-8-13)17-15(18)10-20-14-4-2-3-11(16)9-14/h2-9H,10H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZBVVMVWJLZKAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)COC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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